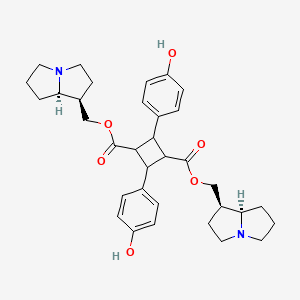
Thesin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Thesin is a useful research compound. Its molecular formula is C34H42N2O6 and its molecular weight is 574.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Thesin, a compound derived from the Amaryllidaceae family, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on this compound, highlighting its biological activity through case studies, data tables, and detailed evaluations.
Overview of this compound
This compound is a type of alkaloid found in various plants within the Amaryllidaceae family. Its structural characteristics contribute to its diverse biological activities. Recent studies have focused on its derivatives and their enhanced effects compared to the parent compound.
1. Anti-Inflammatory Activity
This compound and its derivatives have shown significant anti-inflammatory properties. A study evaluated several sinomenine derivatives (including this compound) for their ability to inhibit pro-inflammatory mediators in vitro and in vivo.
- Key Findings:
- Compound 17 (a derivative of this compound) exhibited an IC50 value of 30.28 ± 1.70 μM against nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 cells.
- It significantly suppressed the expression of inflammatory cytokines such as TNF-α, IL-6, and iNOS in a dose-dependent manner (Table 1).
| Compound | IC50 (μM) | Effect on TNF-α Expression | Effect on IL-6 Expression |
|---|---|---|---|
| This compound | N/A | Moderate | Moderate |
| Compound 17 | 30.28 ± 1.70 | Significant reduction | Significant reduction |
2. Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.
- Research Findings:
- In vitro assays demonstrated that this compound can effectively reduce oxidative stress markers.
- The compound's antioxidant activity was comparable to established antioxidants like ascorbic acid.
3. Anticancer Properties
Recent studies have explored the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines.
- Case Study:
- A study investigated the effect of this compound on human breast cancer cells (MCF-7). Results indicated that this compound significantly inhibited cell proliferation and induced apoptosis.
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 25 | 45 |
| HeLa | 30 | 38 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of NF-kB Pathway: this compound derivatives inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.
- Antioxidant Mechanisms: The compound enhances endogenous antioxidant defenses by upregulating antioxidant enzymes.
- Induction of Apoptosis: In cancer cells, this compound triggers intrinsic apoptotic pathways, leading to cell death.
Eigenschaften
CAS-Nummer |
528-37-0 |
|---|---|
Molekularformel |
C34H42N2O6 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
bis[[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 2,4-bis(4-hydroxyphenyl)cyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C34H42N2O6/c37-25-9-5-21(6-10-25)29-31(33(39)41-19-23-13-17-35-15-1-3-27(23)35)30(22-7-11-26(38)12-8-22)32(29)34(40)42-20-24-14-18-36-16-2-4-28(24)36/h5-12,23-24,27-32,37-38H,1-4,13-20H2/t23-,24-,27+,28+,29?,30?,31?,32?/m0/s1 |
InChI-Schlüssel |
XGRYDJSRYGHYOO-KJYQHMRQSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](CCN2C1)COC(=O)C3C(C(C3C4=CC=C(C=C4)O)C(=O)OC[C@@H]5CCN6[C@@H]5CCC6)C7=CC=C(C=C7)O |
Kanonische SMILES |
C1CC2C(CCN2C1)COC(=O)C3C(C(C3C4=CC=C(C=C4)O)C(=O)OCC5CCN6C5CCC6)C7=CC=C(C=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















